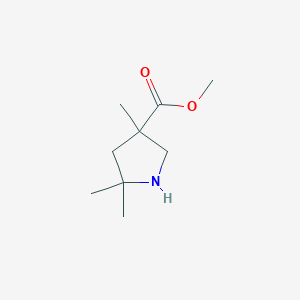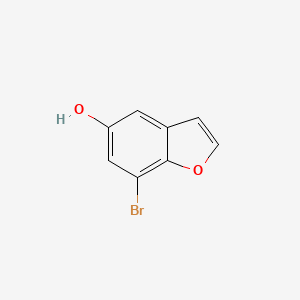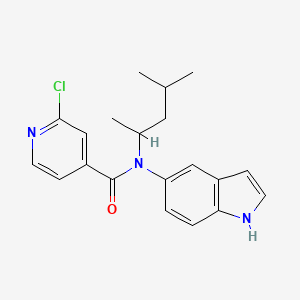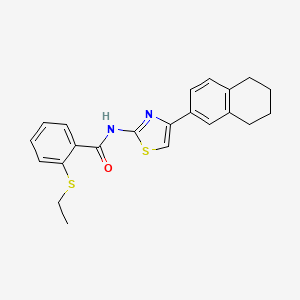
Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 2418724-51-1 . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3,5,5-trimethylpyrrolidine-3-carboxylate” and its InChI code is 1S/C9H17NO2/c1-8(2)5-9(3,6-10-8)7(11)12-4/h10H,5-6H2,1-4H3 . This indicates that the compound has a pyrrolidine ring which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with three methyl groups and a carboxylate group.Physical And Chemical Properties Analysis
“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in building complex molecules for therapeutic use. For instance, it can be used to synthesize analogs of natural products or novel molecules with potential anti-inflammatory properties .
Organic Chemistry Research
In organic chemistry, this compound serves as a versatile building block for creating new chemical entities. Its pyrrolidine ring is a common motif in many biologically active compounds, and modifications to this ring can lead to the discovery of new drugs with improved efficacy and safety profiles .
Material Science
The pyrrolidine derivative can be utilized in material science for the development of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their flexibility or used in the creation of organic semiconductors for electronic devices .
Biochemistry Studies
Researchers can employ Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate in biochemistry to study enzyme-substrate interactions. The compound’s structure allows it to mimic certain biological molecules, making it useful in probing the mechanisms of enzymatic reactions .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides. Its structural flexibility allows for the creation of derivatives that can target specific pests or weeds without harming crops or the environment .
Chemical Education
Lastly, Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate can be used in educational settings to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand the concepts of organic synthesis and reaction mechanisms .
Safety and Hazards
The safety data sheet (SDS) for “Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 3,5,5-trimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(3,6-10-8)7(11)12-4/h10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUMXVGFVFUVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2906292.png)
![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)


![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)
![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)